4-{4-[(3-methoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid
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Overview
Description
4-{4-[(3-methoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid is a complex organic compound with a molecular formula of C15H18N2O4 It is characterized by the presence of a pyrazole ring, a methoxybenzoyl group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(3-methoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the methoxybenzoyl group: This step involves the acylation of the pyrazole ring using 3-methoxybenzoyl chloride in the presence of a base such as triethylamine.
Attachment of the butanoic acid moiety: This can be done through a nucleophilic substitution reaction where the pyrazole derivative reacts with a butanoic acid derivative, such as butanoyl chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the purification steps, such as recrystallization and chromatography, are scaled up to handle larger quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(3-methoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of 4-{4-[(3-hydroxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid.
Reduction: Formation of 4-{4-[(3-methoxybenzyl)amino]-1H-pyrazol-1-yl}butanoic acid.
Substitution: Formation of various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
4-{4-[(3-methoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as an anti-cancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{4-[(3-methoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Methoxybenzoyl)amino]butanoic acid
- 3-(Methylamino)benzoic acid
- 4-Amino-3-methoxybenzoic acid
Uniqueness
4-{4-[(3-methoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid is unique due to the presence of both a pyrazole ring and a butanoic acid moiety, which confer specific chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
4-[4-[(3-methoxybenzoyl)amino]pyrazol-1-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-22-13-5-2-4-11(8-13)15(21)17-12-9-16-18(10-12)7-3-6-14(19)20/h2,4-5,8-10H,3,6-7H2,1H3,(H,17,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRWQYRCRZUQHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CN(N=C2)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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